3-Bromo-1H-indazol-5-OL
Overview
Description
3-Bromo-1H-indazol-5-OL is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position of the indazole ring makes this compound a unique compound with specific chemical properties .
Mechanism of Action
Target of Action
3-Bromo-1H-indazol-5-OL, like other indazole derivatives, has been found to interact with a variety of targets. The primary targets of this compound are believed to be CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
It is known that the compound’s interaction with its targets can affect various cellular processes, including cell cycle regulation and dna damage response . These processes are part of complex biochemical pathways that can have downstream effects on cell growth and survival .
Pharmacokinetics
Indazole derivatives are generally known for their high affinity to multiple receptors, which can be beneficial for developing new useful derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with its targets. By inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and h-sgk, the compound can affect cell cycle regulation and DNA damage response . This can lead to changes in cell growth and survival, potentially contributing to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-indazol-5-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This disruption can lead to reduced cell growth or even cell death in certain types of cells . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity. By binding to the active site of the kinase, this compound prevents the enzyme from phosphorylating its substrates, thereby blocking the downstream signaling pathways . Additionally, this compound can interact with other biomolecules, such as transcription factors, altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and other adverse reactions . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing its side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-indazol-5-OL typically involves the bromination of 1H-indazole followed by the introduction of a hydroxyl group at the 5-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and reaction conditions is crucial to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indazol-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group, leading to the formation of 3-Bromo-1H-indazole-5-one.
Reduction: The bromine atom at the 3-position can be reduced to form 1H-indazol-5-OL.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, indazole-5-ones, and reduced indazole derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without the bromine and hydroxyl groups.
3-Bromo-1H-indazole: Lacks the hydroxyl group at the 5-position.
1H-indazol-5-OL: Lacks the bromine atom at the 3-position.
Uniqueness
3-Bromo-1H-indazol-5-OL is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-2H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMJVZRQBOYAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646305 | |
Record name | 3-Bromo-2H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-36-8 | |
Record name | 3-Bromo-2H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxy (1H)indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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